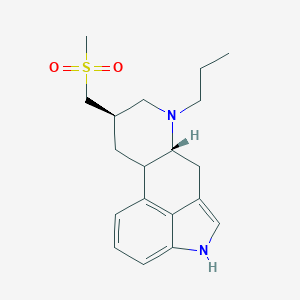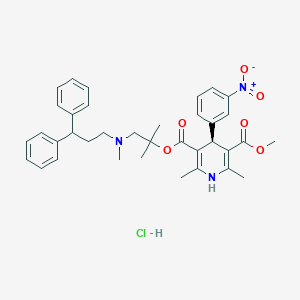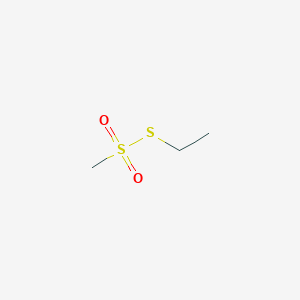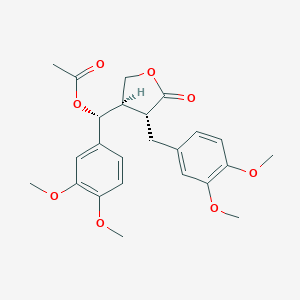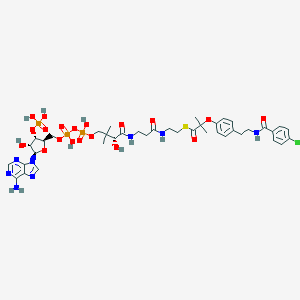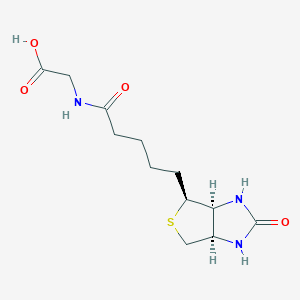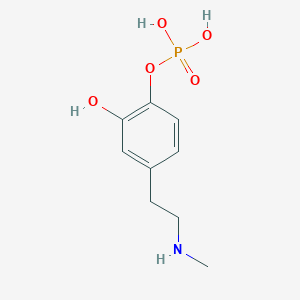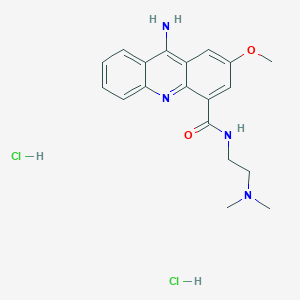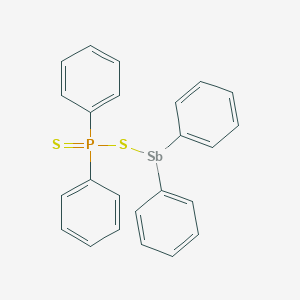
Diphenylantimony diphenyldithiophosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylantimony diphenyldithiophosphinate (DPAD) is a chemical compound with the molecular formula C26H22PS2Sb. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. DPAD has been extensively studied for its potential use in various scientific research applications, including as a flame retardant, polymer stabilizer, and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of Diphenylantimony diphenyldithiophosphinate is not well understood. However, it is believed that Diphenylantimony diphenyldithiophosphinate works by releasing phosphorus-containing compounds when exposed to heat, which can help to prevent the spread of flames. Diphenylantimony diphenyldithiophosphinate may also work by stabilizing polymers and promoting the formation of carbon-carbon bonds in organic molecules.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Diphenylantimony diphenyldithiophosphinate. However, it is believed that Diphenylantimony diphenyldithiophosphinate is relatively non-toxic and has low acute toxicity. Diphenylantimony diphenyldithiophosphinate has been found to be non-irritating to the skin and eyes in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diphenylantimony diphenyldithiophosphinate has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Diphenylantimony diphenyldithiophosphinate is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation.
However, there are also limitations to the use of Diphenylantimony diphenyldithiophosphinate in lab experiments. Diphenylantimony diphenyldithiophosphinate is insoluble in water, which can make it difficult to use in aqueous-based systems. Diphenylantimony diphenyldithiophosphinate is also relatively expensive compared to other flame retardants and polymer stabilizers.
Direcciones Futuras
There are several future directions for research on Diphenylantimony diphenyldithiophosphinate. One area of research could focus on developing new synthesis methods for Diphenylantimony diphenyldithiophosphinate that are more efficient and cost-effective. Another area of research could focus on studying the mechanism of action of Diphenylantimony diphenyldithiophosphinate in more detail to better understand its potential applications.
Furthermore, research could be conducted to explore the potential use of Diphenylantimony diphenyldithiophosphinate in other areas, such as in the development of new materials with improved flame retardant properties. Research could also be conducted to study the potential environmental impacts of Diphenylantimony diphenyldithiophosphinate and to develop more sustainable alternatives.
Conclusion:
In conclusion, Diphenylantimony diphenyldithiophosphinate is a chemical compound with potential applications as a flame retardant, polymer stabilizer, and catalyst in organic reactions. Diphenylantimony diphenyldithiophosphinate has several advantages for use in lab experiments, but also has limitations due to its insolubility in water and relatively high cost. Future research could focus on developing new synthesis methods, studying the mechanism of action in more detail, and exploring new potential applications.
Métodos De Síntesis
Diphenylantimony diphenyldithiophosphinate can be synthesized by reacting diphenyldithiophosphinic acid with antimony pentachloride in the presence of a chlorinated solvent such as carbon tetrachloride. The reaction yields Diphenylantimony diphenyldithiophosphinate as a white crystalline solid with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
Diphenylantimony diphenyldithiophosphinate has been extensively studied for its potential use as a flame retardant in various materials, including textiles, plastics, and electronics. Diphenylantimony diphenyldithiophosphinate has been found to be an effective flame retardant due to its ability to release phosphorus-containing compounds when exposed to heat, which can help to prevent the spread of flames.
Diphenylantimony diphenyldithiophosphinate has also been studied for its potential use as a polymer stabilizer. Diphenylantimony diphenyldithiophosphinate can help to prevent the degradation of polymers due to exposure to heat, light, and oxygen, which can help to extend the lifespan of these materials.
Furthermore, Diphenylantimony diphenyldithiophosphinate has been studied as a catalyst in organic reactions. Diphenylantimony diphenyldithiophosphinate can help to promote the formation of carbon-carbon bonds in organic molecules, which can be useful in the synthesis of complex organic compounds.
Propiedades
Número CAS |
106175-35-3 |
|---|---|
Nombre del producto |
Diphenylantimony diphenyldithiophosphinate |
Fórmula molecular |
C24H20PS2Sb |
Peso molecular |
525.3 g/mol |
Nombre IUPAC |
diphenylstibanylsulfanyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H11PS2.2C6H5.Sb/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;2*1-2-4-6-5-3-1;/h1-10H,(H,14,15);2*1-5H;/q;;;+1/p-1 |
Clave InChI |
POWJGVUMTJNCAR-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)S[Sb](C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)S[Sb](C3=CC=CC=C3)C4=CC=CC=C4 |
Otros números CAS |
106175-35-3 |
Sinónimos |
(diisopropylphosphorodithioato) diphenylantimony(III) DADTP diphenylantimony diphenyldithiophosphinate Ph2SbS2PPh2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)


